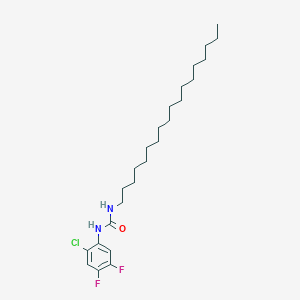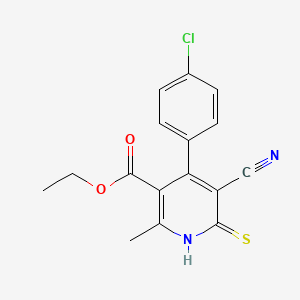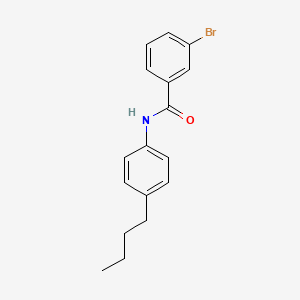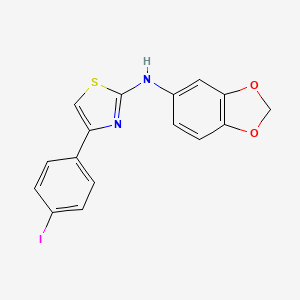
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea is a synthetic organic compound characterized by the presence of a urea group attached to a long octadecyl chain and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with octadecyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Starting Materials: 2-chloro-4,5-difluoroaniline and octadecyl isocyanate.
Reaction Conditions: The reaction is performed in a solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Automated Purification Systems: To handle large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Oxidation/Reduction Products: These reactions can lead to the formation of amides or amines, respectively.
Scientific Research Applications
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings or surfactants.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea: Similar structure but with a shorter alkyl chain.
1-(2-Chloro-4,5-difluorophenyl)-3-dodecylurea: Another analog with a different alkyl chain length.
Uniqueness
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea is unique due to its specific combination of a long octadecyl chain and a substituted phenyl ring, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition.
Properties
Molecular Formula |
C25H41ClF2N2O |
|---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H41ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-25(31)30-24-20-23(28)22(27)19-21(24)26/h19-20H,2-18H2,1H3,(H2,29,30,31) |
InChI Key |
YZXNXIWYRCDOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11536740.png)
![methyl 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B11536744.png)
![2-hydroxy-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11536752.png)
![N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11536759.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11536768.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11536792.png)


![4-methyl-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11536826.png)

![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11536832.png)

